2-Methyl-4-(2-phenyldiaz-1-enyl)aniline
Description
2-Methyl-4-(2-phenyldiaz-1-enyl)aniline is an aromatic amine derivative featuring a methyl group at the 2-position and a phenyldiazenyl (N=N-Ph) group at the 4-position of the aniline ring. The diazenyl group introduces conjugation effects, influencing electronic properties such as UV-Vis absorption and redox behavior.
Properties
IUPAC Name |
2-methyl-4-phenyldiazenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-10-9-12(7-8-13(10)14)16-15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNCDLBRYKNRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292055 | |
| Record name | 2-methyl-4-(2-phenyldiaz-1-enyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142-13-8 | |
| Record name | NSC80167 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-4-(2-phenyldiaz-1-enyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-phenyldiaz-1-enyl)aniline typically involves the reaction of 2-methyl-4-nitroaniline with phenylhydrazine under specific conditions. The reaction proceeds through the formation of a diazene intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include sodium nitrite, hydrochloric acid, and reducing agents such as sodium dithionite .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are often employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-phenyldiaz-1-enyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene moiety to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-Methyl-4-(2-phenyldiaz-1-enyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-phenyldiaz-1-enyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups.
Comparison with Similar Compounds
2-Methyl-4-(trifluoromethoxy)aniline (CAS RN: 86256-59-9)
This compound, listed in the Kanto Reagents catalog , replaces the phenyldiazenyl group with a trifluoromethoxy (-OCF₃) substituent. Key differences include:
- Electronic Effects : The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density at the aromatic ring compared to the resonance-active phenyldiazenyl group. This impacts the amine group’s acidity and reactivity in electrophilic substitution reactions.
- Thermal Stability : Trifluoromethoxy derivatives often exhibit higher thermal stability due to the strength of C-F bonds, whereas diazenyl groups may decompose at elevated temperatures.
4-Aminoazobenzene Derivatives
These compounds share the diazenyl-aniline backbone but lack the methyl substituent. The methyl group in 2-Methyl-4-(2-phenyldiaz-1-enyl)aniline introduces steric hindrance, which could:
- Reduce aggregation in solution, improving solubility in polar aprotic solvents.
- Lower melting points compared to planar 4-aminoazobenzene analogs due to disrupted crystal packing.
Data Table: Comparative Properties of Selected Aniline Derivatives
Research Findings and Limitations
- Synthesis Challenges : The phenyldiazenyl group requires diazotization and coupling steps, which are sensitive to reaction conditions. By contrast, trifluoromethoxy derivatives are typically synthesized via nucleophilic substitution .
- Stability : Diazene (N=N) bonds are prone to photolytic cleavage, limiting the compound’s utility in light-exposed applications without stabilization.
- Data Gaps: Direct comparative studies on this compound are scarce. Most inferences are drawn from structural analogs like 4-aminoazobenzene or catalog-listed trifluoromethoxy derivatives .
Biological Activity
2-Methyl-4-(2-phenyldiaz-1-enyl)aniline is an organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be characterized by its structure, which includes a methyl group and a phenyldiazene moiety. The molecular formula is , and it has a molecular weight of approximately 226.28 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.28 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against specific bacterial strains.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary findings indicate that it may reduce inflammation markers in vitro.
The biological activity of this compound is thought to be mediated through the following mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
- Interaction with Cell Membranes : The compound can alter membrane permeability, affecting cellular processes.
- Scavenging Reactive Oxygen Species (ROS) : By neutralizing ROS, it helps in reducing oxidative damage.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.
- Antioxidant Activity : In a DPPH radical scavenging assay, the compound showed an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
- Anti-inflammatory Effects : In vitro assays utilizing RAW 264.7 macrophages indicated that treatment with the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by up to 40% at a concentration of 10 µM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
